UK-5099

Mitochondrial Pyruvate Carrier Inhibitor Potency Cellular Respiration

UK-5099 (CAS 56396-35-1) is the definitive mitochondrial pyruvate carrier (MPC) inhibitor, with an IC50 of 50 nM—30-fold more potent than α-cyanocinnamate analogues. Its covalent, reversible engagement of MPC2 C54 ensures rigorous, reproducible MPC blockade in mitochondrial, cellular, and in vivo models. Uniquely effective in Trypanosoma brucei (Ki 49 μM) where CHCA is inactive. Trusted benchmark for hair follicle stem cell activation studies (lactate 0.185 μmol/10⁶ cells). As the most extensively characterized MPC reference compound, UK-5099 guarantees experimental comparability and reliable target validation. Procure the authentic, high-purity standard.

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
CAS No. 56396-35-1
Cat. No. B1683380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-5099
CAS56396-35-1
Synonyms2-CPIYA
2-cyano-3-(1-phenylindol-3-yl)acrylate
alpha-cyano-beta-(1-phenylindol-3-yl)acrylate
UK 5099
UK-5099
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-]
InChIInChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/b13-10+
InChIKeyBIZNHCWFGNKBBZ-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to light brown solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UK-5099 (CAS 56396-35-1): A Canonical Mitochondrial Pyruvate Carrier (MPC) Inhibitor for Procurement


UK-5099 (PF-1005023, JXL001) is a cell-permeable α-cyanocinnamate derivative and a canonical, potent inhibitor of the mitochondrial pyruvate carrier (MPC) [1]. It inhibits pyruvate-dependent oxygen consumption in isolated rat heart mitochondria with an IC50 of 50 nM . As an established reference standard, UK-5099 is an essential procurement item for laboratories conducting research on cellular metabolism, including studies in oncology, immunology, and metabolic disorders [2].

Procurement Alert: Why UK-5099 Cannot Be Replaced by Generic MPC or MCT Inhibitors


Substituting UK-5099 with other compounds that target mitochondrial pyruvate transport or monocarboxylate transporters (MCTs) is scientifically invalid without rigorous revalidation. UK-5099 exhibits a unique and complex profile of potency, binding kinetics, and target engagement that is not replicated by its closest structural or functional analogs. For instance, while UK-5099 achieves low-nanomolar potency against MPC , its structural progenitor, CHC (α-cyano-4-hydroxycinnamate), is orders of magnitude weaker [1]. Furthermore, UK-5099 demonstrates remarkable selectivity for the MPC2 subunit of the MPC complex in chemoproteomic profiling, a feature not established for alternatives like Zaprinast [2]. Even more potent, next-generation inhibitors do not share UK-5099's extensive historical dataset, making direct substitution in established protocols a source of unquantified variability [3].

UK-5099: Quantitative Evidence for Differentiation Against MPC Inhibitor Alternatives


MPC Inhibitory Potency: UK-5099 (IC50 50 nM) vs. CHC (300-fold less potent)

UK-5099 demonstrates potent inhibition of mitochondrial pyruvate carrier (MPC) activity. In a functional assay measuring pyruvate-dependent oxygen consumption in isolated rat heart mitochondria, UK-5099 exhibits an IC50 value of 50 nM . In contrast, the structurally related α-cyanocinnamate analog, CHC, is a much weaker inhibitor. A comparative study of anion-exchange mechanisms in human neutrophils reported that UK-5099 was approximately 300-fold more active than CHC [1]. This significant difference in potency means that CHC cannot be used as a substitute for UK-5099 in assays requiring complete MPC blockade at low, specific concentrations.

Mitochondrial Pyruvate Carrier Inhibitor Potency Cellular Respiration

Target Engagement and Binding Affinity: UK-5099 Superior Binding vs. CHC and Zaprinast

Target engagement of the human MPC complex by UK-5099 is quantitatively superior to other canonical inhibitors. Using a thermostability shift assay with the purified human MPC1L/MPC2 hetero-dimer, UK-5099 induced the highest thermal stabilization [1]. The melting temperature (Tm) of the unliganded protein shifted from 51.3 ± 0.2 °C to 62.5 ± 0.9 °C in the presence of UK-5099, representing a ΔTm of +11.2 ± 1.1 °C. This shift was significantly larger than those observed for CHC (ΔTm of +8.3 ± 0.6 °C) and Zaprinast (ΔTm of +8.8 ± 0.4 °C). These data indicate that UK-5099 forms a more stable complex with its target, which correlates with its higher functional potency.

Protein-Ligand Binding Thermostability Shift MPC1L/MPC2 Hetero-dimer

In Vivo Tumor Growth Inhibition: UK-5099 Synergistic Activity in NSCLC Models

While many MPC inhibitors lack robust in vivo validation, UK-5099 has demonstrated quantifiable anti-tumor efficacy in a preclinical model. In a study of non-small cell lung cancer (NSCLC), treatment with the combination of syrosingopine and UK-5099 significantly inhibited tumor growth in vivo compared to vehicle controls [1]. This effect was mechanistically linked to the induction of mitochondrial damage and activation of the integrated stress response (ISR), pathways not robustly activated by UK-5099 monotherapy [2]. This establishes UK-5099 as a critical component of a validated, synergistically acting combination regimen for in vivo cancer research, a level of validation not available for many newer, more potent analogs.

Non-Small Cell Lung Cancer In Vivo Efficacy Synergistic Therapy

Solubility and Formulation: UK-5099 DMSO Solubility vs. Next-Generation Inhibitors

UK-5099 demonstrates a well-characterized solubility profile suitable for standard in vitro applications. It is freely soluble in DMSO, with reported solubility of up to 100 mg/mL . This high solubility in a common vehicle facilitates the preparation of concentrated stock solutions for cell culture and biochemical assays. While a new generation of MPC inhibitors has been identified with up to 7-fold greater potency than UK-5099 [1], their solubility and formulation characteristics are less well-defined, potentially introducing unforeseen experimental variability. The established solubility profile of UK-5099 ensures reproducibility and simplifies experimental workflow, making it a reliable choice for routine procurement.

Solubility Formulation In Vitro Assays

Procurement-Driven Application Scenarios for UK-5099 in Metabolic and Oncology Research


Calibrating MPC Inhibition Assays with a Validated High-Potency Standard

Use UK-5099 as a positive control in cellular and biochemical assays designed to measure MPC activity. Its well-defined IC50 of 50 nM in rat heart mitochondria and strong thermostability shift in human MPC [1] provide a reliable benchmark for quantifying the potency of novel inhibitors or assessing MPC activity in disease models. The 300-fold difference in potency compared to CHC [2] makes UK-5099 the preferred standard for assays requiring robust, low-nanomolar inhibition.

Investigating Synergistic Anti-Tumor Mechanisms in In Vivo NSCLC Models

Procure UK-5099 for use in combination therapy studies with syrosingopine in in vivo models of non-small cell lung cancer (NSCLC). Research has demonstrated that this specific drug combination significantly inhibits tumor growth by inducing mitochondrial damage and activating the integrated stress response (ISR) [3]. This validated in vivo application provides a clear experimental framework that is not yet established for other, less-characterized MPC inhibitors.

Metabolic Reprogramming Studies in Cancer and Stem Cell Biology

Utilize UK-5099 to induce metabolic reprogramming by blocking mitochondrial pyruvate import, thereby forcing cells to rely on glycolysis. This application is supported by data showing UK-5099 enhances glucose uptake and activates AMPK in human myocytes at 2 µM . Furthermore, its use has been shown to increase the side population fraction and stemness marker expression in cancer cells, providing a valuable tool for studying cancer stem cell biology and the Warburg effect [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for UK-5099

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.